molecular formula C10H14N2O2 B2661440 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 32275-62-0

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No.: B2661440
CAS No.: 32275-62-0
M. Wt: 194.234
InChI Key: SKWGJKUOJHNXHI-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazine with cyclohexanone to form the hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the indazole core. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The indazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
  • 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole

Uniqueness

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)7-5-3-4-6-8(7)11-12/h2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWGJKUOJHNXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32275-62-0
Record name 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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